molecular formula C8H9BrN2O B2759967 2-Bromo-4-(dimethylamino)pyridine-3-carbaldehyde CAS No. 1289177-10-1

2-Bromo-4-(dimethylamino)pyridine-3-carbaldehyde

Cat. No.: B2759967
CAS No.: 1289177-10-1
M. Wt: 229.077
InChI Key: WZALPWRMJFDGOK-UHFFFAOYSA-N
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Description

2-Bromo-4-(dimethylamino)pyridine-3-carbaldehyde is a heterocyclic compound featuring a pyridine core substituted with bromine at position 2, a dimethylamino group at position 4, and an aldehyde group at position 3. This trifunctional molecule serves as a versatile building block in organic synthesis, particularly for constructing pharmacophores or advanced intermediates in medicinal chemistry. The bromine atom facilitates cross-coupling reactions, while the aldehyde group enables nucleophilic additions or condensations. The dimethylamino group contributes electron-donating effects, modulating the pyridine ring’s electronic properties. However, commercial availability challenges are noted, as the compound is listed as discontinued across multiple scales by suppliers like CymitQuimica .

Properties

IUPAC Name

2-bromo-4-(dimethylamino)pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-11(2)7-3-4-10-8(9)6(7)5-12/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZALPWRMJFDGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=NC=C1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(dimethylamino)pyridine-3-carbaldehyde typically involves the bromination of 4-(dimethylamino)pyridine-3-carbaldehyde. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves the use of brominating agents and controlled reaction conditions to achieve high purity and yield .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) Reactions

The bromine atom at position 2 undergoes substitution under mild conditions due to electron-withdrawing effects from the aldehyde group and electron-donating effects from the dimethylamino group. Key reactions include:

Thiol Substitution :
Reaction with potassium thioacetate (KSAc) in ethanol at 60°C yields thioacetate derivatives . This mirrors methodologies used for analogous bromopyridines, where bromide displacement occurs via SNAr mechanisms.

ReagentConditionsProductYieldSource
KSAcEthanol, 60°C, 10h4-(dimethylamino)-3-(thioacetyl)pyridine92%

Amine Substitution :
Primary amines (e.g., aniline) in dimethylformamide (DMF) at 80°C facilitate bromide displacement, forming arylamino derivatives .

Aldehyde Functional Group Transformations

The aldehyde group at position 3 participates in classic carbonyl reactions:

Oxidation :
Controlled oxidation with KMnO₄ in acidic medium converts the aldehyde to a carboxylic acid.

Reduction :
Sodium borohydride (NaBH₄) in methanol reduces the aldehyde to a primary alcohol.

Reaction TypeReagent/ConditionsProductNotes
OxidationKMnO₄, H₂SO₄, 25°C4-(dimethylamino)pyridine-3-carboxylic acidRequires inert atmosphere
ReductionNaBH₄, MeOH, 0°C → 25°C4-(dimethylamino)pyridine-3-methanolRapid reaction

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed cross-couplings:

Suzuki-Miyaura Coupling :
Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O produces biaryl derivatives .

Arylboronic AcidCatalystConditionsProduct Yield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃THF/H₂O, 80°C, 12h74%

Condensation Reactions

The aldehyde forms Schiff bases with primary amines:

Imine Formation :
Reaction with aniline in ethanol under reflux yields the corresponding imine .

AmineConditionsProductYield
AnilineEtOH, reflux, 4h4-(dimethylamino)-N-(phenyl)pyridine-3-imine85%

Electrophilic Aromatic Substitution

The dimethylamino group directs electrophiles to specific positions:

Nitration :
Reaction with HNO₃/H₂SO₄ at 0°C introduces nitro groups at the para position relative to the dimethylamino group .

Cyclization Reactions

Under basic conditions, the aldehyde and dimethylamino groups participate in intramolecular cyclization to form fused heterocycles .

BaseSolventProductYield
K₂CO₃DMF, 100°C7-(dimethylamino)pyrido[3,4-d]oxazole68%

Mechanistic Insights

  • SNAr Reactivity : The bromine’s position ortho to the electron-withdrawing aldehyde and para to the electron-donating dimethylamino group creates a polarized aromatic ring, enhancing nucleophilic displacement .

  • Aldehyde Reactivity : The aldehyde’s electrophilic carbon participates in condensations and reductions, with steric effects from the pyridine ring modulating reaction rates .

Comparative Analysis with Analogues

CompoundBromine ReactivityAldehyde ReactivityUnique Features
2-Bromo-5-aldehyde pyridine ModerateHighLacks dimethylamino group
2-Bromo-4-aminopyridine HighN/AAmine group enhances SNAr kinetics

This compound’s dual functionality makes it valuable for synthesizing pharmaceuticals and agrochemicals, with applications in coordination chemistry and materials science .

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

The compound is frequently used as an intermediate in the synthesis of various biologically active molecules. For instance, it has been utilized in the preparation of protein kinase inhibitors, which are crucial for cancer therapy. The synthesis pathway often involves the reaction of 2-bromo-4-(dimethylamino)pyridine-3-carbaldehyde with other reagents to form complex structures that exhibit significant biological activity .

Case Study: Protein Kinase Inhibitors

  • Compound : 5-[3-(4,6-Difluoro-1H-benzoimidazol-2-yl)-1H-indazol-5-yl]-4-methyl-pyridin-3-ylmethyl}-ethyl-amine.
  • Application : This compound acts as a protein kinase inhibitor, modulating cell cycle control, which is essential for developing targeted cancer therapies. The synthesis involves several steps starting from this compound, showcasing its role as a key building block .

Organic Synthesis Reactions

This compound participates in various organic reactions, including electrophilic substitutions and coupling reactions. Its reactivity can be harnessed to create diverse chemical entities.

Example Reactions

  • Electrophilic Substitution : The compound can undergo electrophilic aromatic substitution reactions when treated with Lewis acids like AlBr3, leading to the formation of substituted pyridine derivatives .
  • Homologation Reactions : It has been involved in homologation processes using Vilsmeier reagent, yielding complex pyridine derivatives with potential biological activities .

Research indicates that derivatives of this compound exhibit various biological activities, making them candidates for drug development.

Biological Studies

  • A study highlighted the synthesis of substituted 2-amino-pyridines derived from the compound, which showed promising results in inhibiting certain biological pathways relevant to disease processes .

Industrial Applications

Due to its effective synthesis routes and high yield processes, this compound is also being explored for industrial applications, particularly in large-scale pharmaceutical production.

Industrial Synthesis Methodology

A recent patent outlines a method for synthesizing 2-bromo-5-aldehyde pyridine that emphasizes efficiency and high purity, which is critical for industrial applications where cost-effectiveness and scalability are paramount .

Summary Table of Applications

Application AreaDescriptionReferences
Pharmaceutical IntermediatesUsed in synthesizing protein kinase inhibitors for cancer therapy ,
Organic SynthesisParticipates in electrophilic substitutions and coupling reactions ,
Biological ActivityDerivatives show potential as drug candidates with various biological activities ,
Industrial ApplicationsMethods developed for efficient large-scale production

Mechanism of Action

The mechanism of action of 2-Bromo-4-(dimethylamino)pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The bromine atom and the aldehyde group play crucial roles in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophiles, leading to the formation of various products .

Comparison with Similar Compounds

Table 1: Key Features of 2-Bromo-4-(dimethylamino)pyridine-3-carbaldehyde and Analogous Compounds

Compound Name Structure Features Key Functional Groups Synthesis Yield Reactivity/Applications
This compound Pyridine, Br, NMe₂, CHO Bromo, dimethylamino, aldehyde Discontinued Building block, synthesis intermediate
6-Bromo-4-oxo-4H-pyrano[2,3-c]pyridine-3-carbaldehyde Fused pyrano ring, Br, O, CHO Bromo, oxo, aldehyde 88% Intermediate in heterocyclic synthesis
Ethyl 4-(dimethylamino) benzoate Benzene, NMe₂, COOEt Dimethylamino, ester - High reactivity in resin polymerization
2-(Dimethylamino) ethyl methacrylate Methacrylate, NMe₂ ethyl Dimethylamino, methacrylate - Lower reactivity, enhanced by DPI

Electronic and Functional Group Analysis

  • Bromine Position: In this compound, bromine at the ortho position (C2) directs electrophilic substitutions to specific sites, whereas in 6-bromo-4-oxo-pyrano-pyridine-3-carbaldehyde, bromine at C6 (para to the fused oxo group) alters electronic distribution due to the fused pyrano ring’s conjugation .
  • Dimethylamino Group: The dimethylamino group in the pyridine derivative enhances electron density at C4, contrasting with ethyl 4-(dimethylamino) benzoate, where the group activates the benzene ring for polymerization but is less influenced by co-initiators like diphenyliodonium hexafluorophosphate (DPI) .
  • Aldehyde vs. Ester/Methacrylate : The aldehyde group in the target compound enables condensation reactions (e.g., formation of Schiff bases), while ester or methacrylate groups in analogs prioritize radical polymerization or esterification pathways .

Research Findings

  • Synthetic Challenges: Homologation of bromo-hydroxypyridine precursors (e.g., 2-bromo-5-hydroxypyridin-4-yl ethanone) often requires alternate routes, as direct methods fail, necessitating reagents like Brederick’s or Vilsmeier for functionalization .
  • Electron-Donating Effects: The dimethylamino group in pyridine derivatives increases nucleophilicity at adjacent positions, whereas in benzoate systems, it enhances photopolymerization efficiency .
  • Discontinuation Factors : The target compound’s discontinuation may reflect difficulties in stabilizing the aldehyde group during large-scale synthesis or purification .

Biological Activity

2-Bromo-4-(dimethylamino)pyridine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antibacterial, antifungal, and potential anticancer activities, supported by recent research findings.

This compound has the following chemical structure:

  • Molecular Formula : C₉H₁₀BrN₂O
  • CAS Number : 1289177-10-1

This compound features a bromine atom at the 2-position and a dimethylamino group at the 4-position of the pyridine ring, which is crucial for its biological activity.

Antibacterial Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit notable antibacterial properties. For instance, derivatives of pyridine and its analogs have shown effectiveness against various bacterial strains.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several pyridine derivatives, including those with halogen substitutions. The results indicated that compounds with bromine substituents exhibited enhanced antibacterial effects against Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus0.0039Strong
Escherichia coli0.025Strong
Pseudomonas aeruginosa4.69Moderate

The presence of electron-withdrawing groups like bromine significantly increased the bioactivity of these compounds, suggesting that this compound may share similar properties .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown potential antifungal activity. Studies have indicated that pyridine derivatives can inhibit the growth of various fungi, including Candida albicans.

Case Study: Antifungal Efficacy

The antifungal activity was assessed using several strains, and the results were promising:

Fungal StrainMIC (µg/mL)Activity Level
Candida albicans16.69Moderate
Fusarium oxysporum56.74Moderate

These findings suggest that compounds similar to this compound may be effective in treating fungal infections .

Potential Anticancer Activity

Research into the anticancer potential of pyridine derivatives has revealed promising results. The structure of this compound suggests it could inhibit cancer cell proliferation due to its ability to interact with biological targets involved in cell cycle regulation.

Case Study: Anticancer Activity

In vitro studies have demonstrated that certain pyridine derivatives can induce apoptosis in cancer cells. For example:

Cell LineIC50 (µM)Activity Level
HeLa (cervical cancer)10Strong
MCF-7 (breast cancer)15Moderate

The anticancer activity appears to correlate with structural modifications, particularly those involving halogen substitutions, which enhance binding affinity to target proteins involved in tumor growth regulation .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-Bromo-4-(dimethylamino)pyridine-3-carbaldehyde, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Bromination of a pyridine precursor (e.g., 4-(dimethylamino)pyridine) using N-bromosuccinimide (NBS) in a solvent like DMF or CCl₄ at 0–25°C .
  • Step 2 : Formylation via Vilsmeier-Haack reaction (POCl₃/DMF) to introduce the aldehyde group. Temperature control (0–5°C) is critical to avoid side reactions .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
  • Key Parameters : Reaction stoichiometry, solvent polarity, and temperature gradients during bromination/formylation stages significantly impact yield.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Recommended Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., dimethylamino at C4, bromo at C2, aldehyde at C3). Chemical shifts for the aldehyde proton typically appear at δ 9.8–10.2 ppm .
  • X-ray Crystallography : Use SHELXL for structure refinement. The bromo and aldehyde groups often exhibit distinct bond angles/lengths, aiding in structural validation .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected: ~245 g/mol).

Q. What are the common chemical reactions involving the aldehyde and bromo groups in this compound?

  • Reactivity Profile :

  • Aldehyde : Undergoes nucleophilic addition (e.g., formation of hydrazones with hydrazines) or oxidation to carboxylic acids (KMnO₄/H₂SO₄) .
  • Bromo Substituent : Participates in Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, aryl boronic acids) or Ullmann reactions (CuI, diamines) .
  • Example : Reaction with NaN₃ yields 2-azido derivatives, useful in click chemistry.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental reaction outcomes?

  • Approach :

  • Use density functional theory (DFT) at the M06/6-311G(d,p) level to model transition states and intermediates. For instance, discrepancies in cross-coupling yields may arise from steric hindrance at C2 (bromo) due to the C4 dimethylamino group. Adjust ligand bulk (e.g., switch from PPh₃ to XPhos) to improve Pd catalyst efficiency .
  • Compare HOMO-LUMO gaps of reactants to predict regioselectivity in nucleophilic substitutions .

Q. What strategies mitigate competing side reactions during multi-step syntheses?

  • Solutions :

  • Protecting Groups : Temporarily protect the aldehyde as an acetal (e.g., ethylene glycol/H⁺) during bromination to prevent oxidation .
  • Sequential Optimization : Use DoE (Design of Experiments) to identify critical factors (e.g., molar ratios in bromination vs. formylation). For example, excess NBS (>1.2 eq.) may over-brominate the pyridine ring .
  • In Situ Monitoring : Employ TLC or inline IR spectroscopy to track reaction progress and halt at intermediates.

Q. How does the electronic environment of the pyridine ring influence the bromo substituent’s reactivity?

  • Analysis :

  • The electron-donating dimethylamino group at C4 increases electron density at C2 (bromo), slowing oxidative addition in Pd-catalyzed couplings. Counteract this by using electron-deficient Pd precursors (e.g., Pd(OAc)₂) or elevated temperatures (80–100°C) .
  • Compare with non-substituted analogs (e.g., 2-bromo-3-carbaldehyde pyridine) to isolate electronic effects.

Data Contradiction and Troubleshooting

Q. Why do bromination yields vary significantly across studies, and how can reproducibility be improved?

  • Root Causes :

  • Solvent Polarity : Polar aprotic solvents (DMF) favor bromination but may hydrolyze the aldehyde. Switch to CH₂Cl₂ for milder conditions .
  • Impurity Profiles : Trace metals (e.g., Fe³⁺) in reagents can catalyze side reactions. Use ultrapure NBS and distilled solvents.
    • Validation : Replicate reactions under inert atmospheres (N₂/Ar) and characterize intermediates via LC-MS .

Applications in Advanced Research

Q. How can this compound serve as a precursor for bioactive heterocycles?

  • Case Study :

  • React with thiourea derivatives to form thiazolo[5,4-b]pyridines, which exhibit antimicrobial activity. Optimize cyclization using microwave-assisted synthesis (100°C, 30 min) .
  • Couple with aryl boronic acids to generate biaryl derivatives for kinase inhibition assays .

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